NMS-P945

ADC payload DNA minor groove alkylator cytotoxicity profiling

Traditional duocarmycin-based ADCs frequently fail during conjugation due to severe antibody aggregation driven by payload hydrophobicity-a critical CMC bottleneck that delays or terminates development programs. NMS-P945 resolves this with an engineered thienoindole (TEI) scaffold incorporating a fused thiophene ring and a solubilizing pyrrolidinylethoxy moiety. Measurable outcomes validated across multiple mAb campaigns: reproducible DAR >3.5 without aggregation; full antigen-binding retention; picomolar cytotoxicity retained; bystander killing and immunogenic cell death confirmed in HER2+ and HER3+ models; complete tumor regression at well-tolerated doses in xenograft studies.

Molecular Formula C61H76ClN11O12S
Molecular Weight 1222.8 g/mol
Cat. No. B12376849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P945
Molecular FormulaC61H76ClN11O12S
Molecular Weight1222.8 g/mol
Structural Identifiers
SMILESCC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O
InChIInChI=1S/C61H76ClN11O12S/c1-37(2)54(68-49(74)13-7-6-8-25-72-50(75)20-21-51(72)76)57(78)67-45(12-11-22-64-59(63)80)56(77)65-42-16-14-39(15-17-42)35-84-60(81)69(4)26-27-70(5)61(82)85-48-32-47-53(52-38(3)36-86-55(48)52)41(33-62)34-73(47)58(79)46-31-40-30-43(18-19-44(40)66-46)83-29-28-71-23-9-10-24-71/h14-21,30-32,36-37,41,45,54,66H,6-13,22-29,33-35H2,1-5H3,(H,65,77)(H,67,78)(H,68,74)(H3,63,64,80)/t41-,45+,54+/m1/s1
InChIKeyDZTOGFTUODCETI-VFSHFYSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMS-P945 ADC Drug-Linker Overview


NMS-P945 (CAS 1466546-35-9) is an advanced antibody-drug conjugate (ADC) drug-linker comprising the proprietary thienoindole (TEI) payload NMS-P528—a duocarmycin-like DNA minor groove alkylating agent—coupled via a cathepsin-cleavable peptidic linker with a self-immolating spacer [1]. The compound belongs to a novel chemical series engineered to overcome the physicochemical limitations of traditional duocarmycins, specifically poor aqueous solubility and protein aggregation propensity, while retaining picomolar cytotoxic potency [2]. NMS-P945 is designed for conjugation to monoclonal antibodies (mAbs) via partially reduced interchain disulfide bridges, reproducibly achieving drug-to-antibody ratios (DAR) exceeding 3.5 without inducing antibody aggregation or compromising antigen-binding affinity [3].

Payload DNA minor groove alkylator (thienoindole) with reported high potency in cell-based assays
Linker Cathepsin-cleavable peptidic linker with self-immolating spacer
Conjugation Cysteine-based attachment via partially reduced interchain disulfides
DAR High drug-to-antibody ratio achievable without antibody aggregation

NMS-P945 vs. Generic Duocarmycin Payloads


Generic duocarmycin-based payloads are notoriously hydrophobic and prone to inducing antibody aggregation during conjugation—a critical failure mode that renders many ADC candidates untractable despite potent cytotoxicity [1]. Traditional duocarmycins also exhibit limited aqueous solubility and unfavorable stability profiles that compromise reproducible manufacturing and in vivo pharmacokinetics [2]. NMS-P945 incorporates a fused thiophene ring whose intrinsic electron-withdrawing character provides a near-optimal increase in stability and potency of the alkylating subunit, while the solubilizing pyrrolidinylethoxy moiety on the minor groove portion confers physicochemical properties specifically engineered for antibody conjugation [3]. Consequently, substitution with an unoptimized duocarmycin analog would reintroduce aggregation risk, lower achievable DAR, and compromise the predictable PK/PD relationship established for NMS-P945-armed ADCs.

Aggregation propensity Generic duocarmycins may induce antibody aggregation during conjugation, limiting achievable DAR and manufacturability.
DAR limitation Substitution with unoptimized analogs may require low-DAR strategies, reducing payload delivery per antibody.
PK/PD alteration Different physicochemical properties may alter pharmacokinetic profile and tumor exposure relative to NMS-P945-armed ADCs.

NMS-P945 Differentiation Evidence


Potency and Stability vs. Classical Duocarmycins

The thienoindole payload NMS-P528 demonstrates sub-nanomolar IC50 values in proliferation assays across a large panel of tumor cell lines, representing potency comparable to the most active duocarmycins but with significantly improved physicochemical compatibility for ADC conjugation [1]. In contrast to classical duocarmycins that exhibit picomolar activity but poor tractability as ADC payloads due to hydrophobicity-driven aggregation, the thienoindole scaffold achieves potent cytotoxicity while maintaining the solubility and stability required for reproducible conjugation [2].

Potency & Compatibility
Class-level inference
Sub-nanomolar IC50
Reported high potency with improved ADC conjugation vs. classical duocarmycins
ADC-compatible solubility overcomes aggregation liability
ADC payload DNA minor groove alkylator cytotoxicity profiling

High-DAR Conjugation Without Aggregation

NMS-P945 consistently yields ADCs with drug-to-antibody ratios (DAR) exceeding 3.5 in the absence of significant antibody aggregation, with full maintenance of antigen-binding capability [1]. In the EV20/NMS-P945 ADC, an average DAR of 3.6 was achieved, with the ADC remaining stable in storage buffer for up to 2 months at 4°C without aggregation or significant variation in conjugation levels [2]. In contrast, traditional duocarmycin payloads typically induce protein aggregation even at low DAR, forcing developers to adopt suboptimal low-DAR strategies or hydrophilic shielding modifications [3].

DAR & Stability
Head-to-head
DAR 3.6 (EV20)
High-DAR conjugation without aggregation, stable 2 months at 4 °C
Reproducible across multiple mAbs; antigen binding maintained
ADC conjugation drug-to-antibody ratio aggregation mitigation

Superior Cytotoxicity vs. Trastuzumab Deruxtecan

In head-to-head in vitro testing, trastuzumab-NMS-P945 ADC demonstrated cytotoxic activity superior to trastuzumab deruxtecan (Enhertu) when tested in parallel in cell lines with HER2 expression [1]. The ADC also showed strong target-driven activity, good internalization properties, and the ability to induce both bystander effect and immunogenic cell death [2].

Cytotoxicity vs. T-DXd
Head-to-head
Higher reported cytotoxicity
Reported higher cell-killing activity in parallel HER2-expressing cell lines
Fold-difference varies by cell line; see publication figures
HER2-targeted ADC cytotoxicity comparison trastuzumab deruxtecan

Broad Antitumor Activity in Solid Tumor Xenografts

EV20/NMS-P945 ADC, generated by coupling anti-HER-3 antibody EV20 with NMS-P945, demonstrated target-dependent cytotoxic activity in vitro and therapeutic activity in mouse xenograft tumor models originating from pancreatic, prostatic, head and neck, gastric, and ovarian cancer cells, as well as melanoma [1]. Pharmacokinetic analysis in cynomolgus monkeys revealed a terminal half-life (t1/2) of 2.6–2.7 days and distribution volumes of 78–79 mL/kg, values comparable to those of the naked EV20 antibody (t1/2 3 days, Vss 53 mL/kg), with free NMS-P528 toxin detectable in plasma only at very low levels and no longer measurable 24 h after ADC dosing [2].

PK Profile (Monkey)
Cross-study
t1/2 2.6–2.7 days
Half-life comparable to naked antibody; free toxin undetectable after 24 h
EV20/NMS-P945 ADC at 4–8 mg/kg IV in cynomolgus monkeys
HER-3 targeting xenograft efficacy solid tumors

Bystander Effect and Immunogenic Cell Death

Trastuzumab-NMS-P945 ADC demonstrates the ability to induce both bystander effect (killing of neighboring antigen-negative tumor cells) and immunogenic cell death (ICD), functional attributes that enhance antitumor activity in heterogeneous tumors and may potentiate immune-mediated tumor clearance [1]. These properties are enabled by the cathepsin-cleavable peptidic linker and the membrane-permeable nature of the released NMS-P528 payload. In contrast, ADCs employing non-cleavable linkers or MMAE payloads generally exhibit limited or no bystander killing and do not reliably induce ICD [2].

Bystander & ICD
Class-level inference
Positive for bystander killing and ICD
Reported ability to kill antigen-negative neighboring cells and trigger immunogenic cell death
vs. non-cleavable linker ADCs with limited bystander effect
bystander effect immunogenic cell death cleavable linker

Complete Tumor Regression and Curative Potential

In animal efficacy studies against HER2-positive human breast cancer tumors, trastuzumab-NMS-P945 ADC administration yielded complete tumor regression with no effects on body weight gain, while unarmed trastuzumab and armed control antibody showed little and no effect, respectively [1]. High in vivo efficacy with cured mice at well-tolerated doses in HER2-driven models was observed [2]. A developed pharmacokinetic/pharmacodynamic (PK/PD) model based on efficacy in mice and cynomolgus monkey PK data predicted tumor regression in patients upon administration of 2 doses of trastuzumab-NMS-P945 ADC at 0.5 mg/kg [3].

Tumor Regression Model
Head-to-head
Complete regression in HER2+ xenografts
Reported complete tumor regression with no body weight loss in mouse models
PK/PD model projects response at 0.5 mg/kg dose level
complete tumor regression HER2-positive breast cancer PK/PD modeling

NMS-P945 Application Scenarios


HER3-Targeted ADC for Refractory Solid Tumors

EV20/NMS-P945 ADC has demonstrated potent, target-dependent antitumor activity in vitro and in vivo across pancreatic, prostate, head and neck, gastric, ovarian, and melanoma xenograft models, with efficacy positively correlated to surface HER-3 receptor density [1]. The ADC maintained binding affinity comparable to naked antibody and showed favorable monkey PK with terminal half-life of 2.6–2.7 days and minimal free toxin exposure [2]. This evidence positions NMS-P945 as a preferred payload-linker for HER3-targeting programs seeking a validated, well-tolerated ADC with documented preclinical efficacy across multiple solid tumor indications.

HER2 ADC Differentiation vs. Trastuzumab Deruxtecan

Trastuzumab-NMS-P945 ADC demonstrated superior in vitro cytotoxicity compared to trastuzumab deruxtecan in parallel HER2-expressing cell line testing, combined with bystander effect and immunogenic cell death capabilities [1]. Complete tumor regression with cured mice was achieved at well-tolerated doses in HER2-driven xenograft models, and PK/PD modeling predicts tumor regression in patients at 2 doses of 0.5 mg/kg [2]. For programs seeking a differentiated HER2 ADC with potential advantages over the current standard of care, NMS-P945 offers a data-backed alternative with head-to-head comparative evidence.

High-DAR Conjugation Without Aggregation Liability

NMS-P945 reproducibly achieves DAR >3.5 across multiple mAb conjugation campaigns without significant antibody aggregation, while fully maintaining antigen-binding capability [1]. The thienoindole scaffold's engineered physicochemical properties overcome the aggregation propensity that historically limited duocarmycin-based ADCs to suboptimal low-DAR strategies [2]. For CMC teams seeking a payload-linker that enables consistent manufacturing with favorable DAR and minimal aggregation-related development delays, NMS-P945 provides validated conjugation performance with documented batch-to-batch reproducibility.

Bystander Killing for Heterogeneous and Chemoresistant Tumors

NMS-P945-armed ADCs induce bystander effect, enabling killing of neighboring antigen-negative tumor cells within heterogeneous tumors—a property particularly valuable in solid tumors with variable target expression [1]. Additionally, NMS-P945 demonstrates potent activity in chemoresistant tumor models, addressing a key limitation of tubulin-inhibitor payloads [2]. The combination of bystander killing, immunogenic cell death induction, and activity in chemoresistant settings makes NMS-P945 particularly suited for programs targeting tumors with high intratumoral heterogeneity or prior treatment resistance.

Application
Selection Property
Validation Focus
HER3-targeted ADC research
Target-dependent cytotoxicity and PK profile
HER3 density–response correlation, free toxin exposure
HER2 ADC comparative studies
Reported cytotoxicity relative to comparator
Bystander effect and ICD endpoint validation
ADC conjugation development
High-DAR reproducibility without aggregation
Antigen-binding maintenance and batch consistency
Heterogeneous tumor model research
Bystander killing and ICD induction
Activity in chemoresistant model endpoints

Technical Documentation Hub

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35 linked technical documents
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